molecular formula C17H15NO4 B12087658 6-Methoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one

6-Methoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B12087658
M. Wt: 297.30 g/mol
InChI Key: VXDHRMCXMTZEMM-UHFFFAOYSA-N
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Description

6-Methoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a complex structure that includes a methoxy group, a nitrophenyl group, and a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Methoxylation: The addition of a methoxy group to the aromatic ring.

    Cyclization: Formation of the dihydronaphthalenone core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and methoxylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 6-Hydroxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one.

    Reduction: Formation of 6-Methoxy-2-(4-aminophenyl)-3,4-dihydronaphthalen-1(2H)-one.

    Substitution: Formation of halogenated derivatives such as 6-Methoxy-2-(4-bromophenyl)-3,4-dihydronaphthalen-1(2H)-one.

Scientific Research Applications

6-Methoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-2-(4-nitrophenyl)benzothiazole
  • 6-Methoxy-2-(4-nitrophenyl)benzo[d]thiazole

Comparison

6-Methoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its dihydronaphthalenone core, which distinguishes it from other similar compounds like 6-Methoxy-2-(4-nitrophenyl)benzothiazole. This structural difference may result in distinct chemical properties and biological activities, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

6-methoxy-2-(4-nitrophenyl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C17H15NO4/c1-22-14-7-9-16-12(10-14)4-8-15(17(16)19)11-2-5-13(6-3-11)18(20)21/h2-3,5-7,9-10,15H,4,8H2,1H3

InChI Key

VXDHRMCXMTZEMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(CC2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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